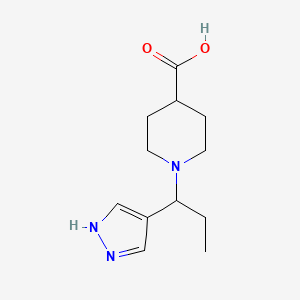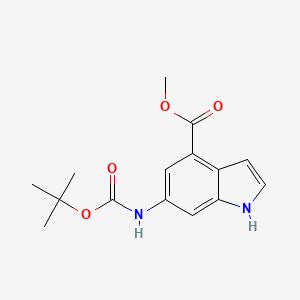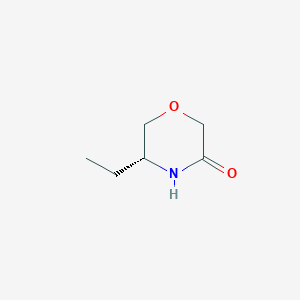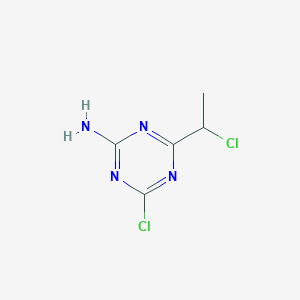
1,3,5-Triazin-2-amine, 4-chloro-6-(1-chloroethyl)-
Overview
Description
1,3,5-Triazin-2-amine, 4-chloro-6-(1-chloroethyl)- is a variant of 1,3,5-triazine derivatives. These compounds are known for their biological activities, exhibiting antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride. This process can be done using conventional methods or microwave irradiation. The latter method is preferred as it yields the desired products in less time and with higher purity . The synthesized compounds are then fully characterized by FT-IR, NMR (1 H-NMR and 13 C-NMR), mass spectra, and elemental analysis .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives has been studied using computational chemistry methods. These studies have helped in the design of new 1,3,5-triazine ultraviolet rays absorber compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Physical And Chemical Properties Analysis
The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods and characterized by various spectroscopic techniques .Scientific Research Applications
Antimicrobial Activity
1,3,5-Triazine derivatives have been investigated for their potential as antimicrobial agents. The substitution of chloride ions in cyanuric chloride to create variants like 1,3,5-Triazin-2-amine has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . These compounds are particularly significant in the face of increasing multidrug-resistant microbial pathogens.
Antitumor Properties
Some 1,3,5-triazine derivatives exhibit antitumor activities. They have been used clinically to treat cancers such as lung, breast, and ovarian cancer due to their ability to inhibit tumor growth . The triazine derivatives can be modified to enhance their efficacy and selectivity towards cancer cells.
Aromatase Inhibitory Activity
Recent studies have shown that certain 1,3,5-triazine derivatives possess significant aromatase inhibitory activity. This is crucial in the treatment of hormone-sensitive cancers, as aromatase inhibitors are used to decrease the levels of estrogen in the body, thereby slowing the growth of cancers .
Antiviral Applications
The triazine scaffold has been extensively studied for its antiviral properties. These compounds have been found to be effective against a variety of viral infections, offering a potential pathway for the development of new antiviral drugs .
Agricultural Chemicals
1,3,5-Triazine derivatives are well-known for their application in agriculture, particularly as herbicides. They interfere with the photosynthesis of plants, making them effective weed control agents .
Mechanism of Action
While the specific mechanism of action for “1,3,5-Triazin-2-amine, 4-chloro-6-(1-chloroethyl)-” is not mentioned in the retrieved papers, 1,3,5-triazine derivatives are known to exhibit various biological activities. For example, some 1,3,5-triazines are used clinically due to their antitumor properties .
properties
IUPAC Name |
4-chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N4/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQYSQCMPPIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



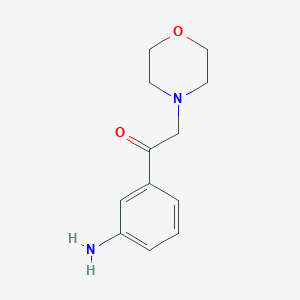
![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)


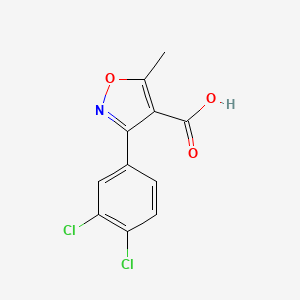
![2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide](/img/structure/B1460064.png)
![1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B1460065.png)

![1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1460067.png)
